
1,3-Dihydroxypentane-1,3,5-tricarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dihydroxypentane-1,3,5-tricarboxylic acid, also known as phorbic acid, is a tricarboxylic acid derivative. This compound is characterized by the presence of three carboxyl groups and two hydroxyl groups attached to a pentane backbone. It is a member of the carboxylic acids and derivatives class, specifically the tricarboxylic acids and derivatives subclass .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dihydroxypentane-1,3,5-tricarboxylic acid can be synthesized through various synthetic routes. One common method involves the hydroxylation of pentane-1,3,5-tricarboxylic acid using suitable oxidizing agents. The reaction conditions typically include controlled temperature and pH to ensure selective hydroxylation at the desired positions .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydroxylation processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydroxypentane-1,3,5-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxyl groups can be reduced to form alcohols or aldehydes.
Substitution: The hydroxyl and carboxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of esters, amides, or halides.
Scientific Research Applications
1,3-Dihydroxypentane-1,3,5-tricarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, catalysts, and materials with unique properties
Mechanism of Action
The mechanism of action of 1,3-dihydroxypentane-1,3,5-tricarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups enable the compound to form hydrogen bonds and coordinate with metal ions. These interactions can modulate enzyme activity, influence metabolic pathways, and affect cellular processes .
Comparison with Similar Compounds
Similar Compounds
Trimesic Acid (Benzene-1,3,5-tricarboxylic acid): Similar tricarboxylic acid with a benzene ring instead of a pentane backbone.
Citric Acid: Another tricarboxylic acid commonly found in the citric acid cycle.
Uniqueness
1,3-Dihydroxypentane-1,3,5-tricarboxylic acid is unique due to its specific arrangement of hydroxyl and carboxyl groups on a pentane backbone.
Properties
CAS No. |
3563-60-8 |
|---|---|
Molecular Formula |
C8H12O8 |
Molecular Weight |
236.18 g/mol |
IUPAC Name |
1,3-dihydroxypentane-1,3,5-tricarboxylic acid |
InChI |
InChI=1S/C8H12O8/c9-4(6(12)13)3-8(16,7(14)15)2-1-5(10)11/h4,9,16H,1-3H2,(H,10,11)(H,12,13)(H,14,15) |
InChI Key |
CQBQTNMBPLCAHQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(CC(C(=O)O)O)(C(=O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


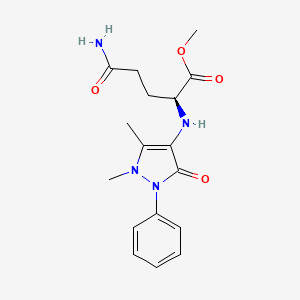
![Boronic acid, [2,3-difluoro-4-[(4-methoxyphenyl)methoxy]phenyl]-](/img/structure/B14153217.png)
![(E)-5-(2-(2-methylbenzo[d]thiazol-6-yl)hydrazono)quinolin-8(5H)-one](/img/structure/B14153224.png)
![1-[3-[(4-Methyl-1,2,4-triazol-3-yl)sulfanyl]-4-nitrophenyl]piperazine](/img/structure/B14153231.png)
![4-[4-(2-Methylpropoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B14153247.png)
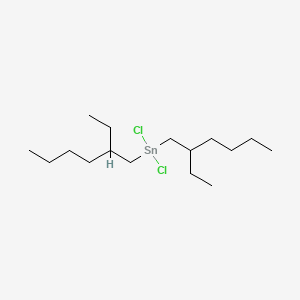
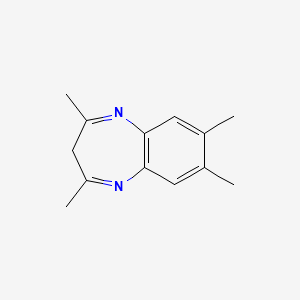
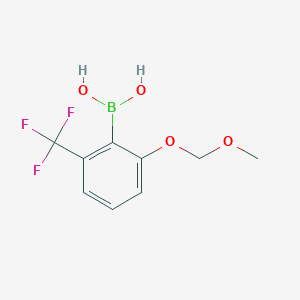
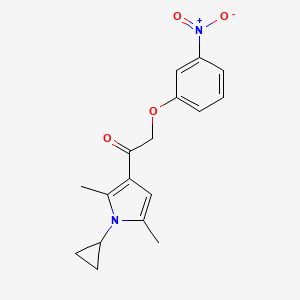
![N-[[4-(4-fluorophenyl)-5-[4-[oxo-(propan-2-ylamino)methyl]-2-thiazolyl]-2-oxazolyl]methyl]carbamic acid tert-butyl ester](/img/structure/B14153268.png)
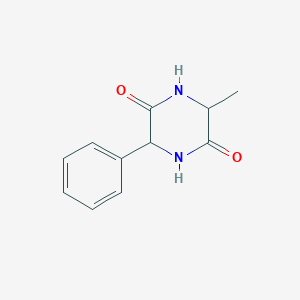
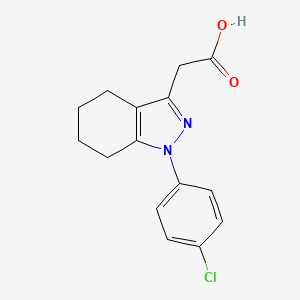
![4,4-dimethyl-12-phenyl-5-oxa-8-thia-10,12,14,15-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one](/img/structure/B14153304.png)
![N6-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-lysine methyl ester](/img/structure/B14153305.png)
